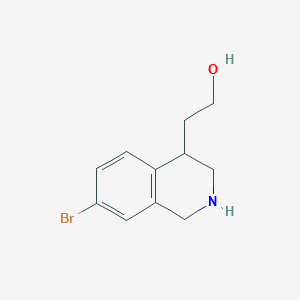

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

CAS No.: 885268-64-4

Cat. No.: VC15925371

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885268-64-4 |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |

| Standard InChI | InChI=1S/C11H14BrNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2 |

| Standard InChI Key | CQOOFUPYUVYKKU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(CN1)C=C(C=C2)Br)CCO |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The systematic IUPAC name for this compound is 2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol, reflecting its substitution pattern on the tetrahydroisoquinoline core . Key identifiers include the CAS Registry Number 885268-64-4, PubChem CID 53423270, and DSSTox Substance ID DTXSID30698272 . Synonyms such as 4-Isoquinolineethanol, 7-bromo-1,2,3,4-tetrahydro- and DTXSID30698272 are used interchangeably in chemical databases .

Molecular Architecture

The molecule consists of a tetrahydroisoquinoline scaffold—a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. A bromine atom occupies the 7th position on the aromatic benzene ring, while a 2-hydroxyethyl group (-CH₂CH₂OH) is attached to the 4th position of the piperidine-like ring . This configuration introduces both hydrophobic (bromine, aromatic system) and hydrophilic (ethanol moiety) regions, influencing its solubility and reactivity.

Table 1: Key Structural and Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 32.3 Ų |

| Rotatable Bond Count | 2 |

The XLogP3-AA value of 1.5 suggests moderate lipophilicity, while the polar surface area indicates potential for moderate membrane permeability .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The presence of a secondary amine and hydroxyl group renders the compound susceptible to oxidation and hydrolysis under extreme pH conditions. Storage recommendations typically advise inert atmospheres and temperatures below -20°C for long-term stability .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume